2-(Cyclohexyloxy)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a cyclohexyloxy group at the second position and a carboxylic acid group at the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with suitable carbonyl compounds under acidic conditions.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline-3-carboxylic acid can be reacted with cyclohexanol in the presence of a base such as potassium carbonate to yield this compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metals or ionic liquids can be employed to facilitate the reactions and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Bases such as potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-3-carboxaldehyde or quinoline-3-methanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexyloxy)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit enzymes by binding to their active sites. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the cyclohexyloxy group, resulting in different chemical properties and biological activities.
2-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in reactivity and application.
Uniqueness: 2-(Cyclohexyloxy)quinoline-3-carboxylic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic effects. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and industrial applications.
Properties
CAS No. |
88284-21-3 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-cyclohexyloxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-16(19)13-10-11-6-4-5-9-14(11)17-15(13)20-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2,(H,18,19) |
InChI Key |
GIEYSRHTBSLVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.